Sulochrin

Descripción

Propiedades

IUPAC Name |

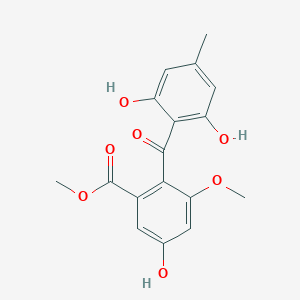

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRLSCDUYLRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199860 | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-57-3 | |

| Record name | Sulochrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulochrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOCHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Photo-Fries Rearrangement of Depsides

The photo-Fries rearrangement serves as a cornerstone for this compound synthesis. In this method, depsides undergo ultraviolet light-induced rearrangement to form benzophenone intermediates. Afzal and Davies demonstrated that irradiating methyl oresellinate depsides in anhydrous benzene yields this compound precursors with 62–78% efficiency. Critical parameters include:

-

Light source : UV-A (320–400 nm) for 8–12 hours

-

Solvent : Dry benzene or toluene to prevent hydrolysis

-

Temperature : 25°C under nitrogen atmosphere

The resulting intermediates are subsequently hydroxylated using trifluoroacetic anhydride (TFAA) as both catalyst and acylating agent. Orcinol derivatives react with TFAA in dichloromethane at −10°C, achieving selective acylation at the C-4 and C-6 positions.

Acylation-Cyclization Cascade

A robust three-step synthesis involves:

-

Methylation : Orcinol (5-methylresorcinol) undergoes O-methylation with dimethyl sulfate in alkaline medium

-

Friedel-Crafts Acylation : TFAA-mediated acylation at C-2 and C-4 positions

-

Oxidative Cyclization : Mn(OAc)₃ in acetic acid induces cyclization to form the xanthone core

This method produces this compound in 41% overall yield, with purity >95% after silica gel chromatography.

Fungal Biosynthesis and Extraction

Solid-State Fermentation

Alternaria sp. strains cultivated on cereal-based media efficiently produce this compound dimers. Key fermentation parameters:

| Parameter | Optimal Condition | Yield Improvement Factor |

|---|---|---|

| Substrate | Cheerios® + 0.3% sucrose | 2.3× vs rice substrate |

| Incubation Time | 28 days at 25°C | 1.8× vs 14-day culture |

| Extraction Solvent | Ethyl acetate (EtOAc) | 89% recovery efficiency |

Purification Workflow

The crude EtOAc extract undergoes multistep purification:

-

Partitioning : Sequential n-hexane/CH₂Cl₂/EtOAc fractionation

-

Column Chromatography :

-

Silica gel (230–400 mesh) with n-hexane/EtOAc gradient

-

Sephadex LH-20 with MeOH/CH₂Cl₂ (1:1)

-

-

Final Isolation : Preparative HPLC (C18 column, 70% MeOH/H₂O)

This process yields 3.2 g this compound per kg fungal biomass.

Derivatization and Functionalization

Bromination

Sato’s bromination method modifies this compound’s aromatic system:

-

Reagents : Benzyltrimethylammonium tribromide (BTMAT-Br, 2 eq), CaCO₃ (2.1 eq)

-

Conditions : CHCl₃/MeOH (1:1), 25°C, 30 min

-

Workup : 5% HCl wash followed by Na₂SO₄ drying

-

Yield : 55% dibromo-sulochrin after recrystallization

Radioiodination

This compound-125I synthesis for binding studies involves:

-

Iodination : Na125I (1.5 mCi) with this compound-I precursor

-

Purification : Silica TLC (CHCl₃/MeOH 95:5, Rf = 0.7)

-

Characterization : LC-MS confirms 98.4% radiochemical purity

Analytical Characterization

Spectroscopic Data

Table 1: Key NMR Signals for this compound (DMSO-d₆)

| Carbon | δC (ppm) | δH (ppm) | Multiplicity | HMBC Correlations |

|---|---|---|---|---|

| C-2 | 109.1 | - | Quaternary | C-3, C-4, C-1a |

| C-4 | 100.9 | 6.52 | Singlet | C-2, C-3, C-4a |

| C-10 | 56.3 | 3.61 | Singlet | C-4a |

| C-11 | 22.1 | 2.16 | Singlet | C-5, C-6, C-7 |

Chromatographic Profiles

Table 2: TLC Mobility of this compound Derivatives

| Compound | Mobile Phase | Rf | Detection Method |

|---|---|---|---|

| This compound | CHCl₃/MeOH (96:4) | 0.5 | UV 254 nm (quenching) |

| Dibromo-sulochrin | CHCl₃/MeOH (95:5) | 0.7 | Vanillin-H₂SO₄ spray |

Scale-Up Considerations

Industrial Synthesis Challenges

-

Photo-Fries Limitations : Batch size restricted by UV penetration depth (<5 cm reactor diameter)

-

Fungal Production : Contamination risks in solid-state fermentation requiring ISO Class 7 facilities

-

Derivative Stability : Brominated analogs show 12% decomposition at 25°C over 90 days

Green Chemistry Approaches

Recent advances employ:

-

Microwave Assistance : 80% reduction in acylation time (45 min vs 8 hr conventional)

-

Biocatalytic Hydroxylation : Aspergillus niger monooxygenases achieve 91% regioselectivity

Análisis De Reacciones Químicas

Sulochrin experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: También puede experimentar reacciones de reducción, aunque los detalles específicos sobre estas reacciones están menos documentados.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

1.1. Antidiabetic Properties

Sulochrin has been identified as a promising lead compound for developing α-glucosidase inhibitors, which are crucial in managing type-2 diabetes by reducing postprandial hyperglycemia. Research indicates that this compound exhibits significant inhibitory activity against both yeast and rat intestine α-glucosidases with IC50 values of 133.79 µM and 144.59 µM, respectively . The compound operates through a non-competitive mechanism against yeast α-glucosidase and an uncompetitive mechanism against rat intestine α-glucosidase .

Table 1: Inhibitory Activity of this compound and Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 133.79 | Non-competitive (yeast) |

| 144.59 | Uncompetitive (rat) | |

| Dibromo-sulochrin | 122.65 | Non-competitive |

| Tribromo-sulochrin | 49.08 | Non-competitive |

The brominated derivatives of this compound demonstrated enhanced inhibitory activity compared to the parent compound, indicating the potential for structural modifications to improve efficacy .

1.2. Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens, including Candida species, where it disrupts biofilm formation . The compound's activity is attributed to its unique chemical structure, which allows it to interact effectively with microbial cell membranes.

2.1. Development of New Drugs

The search for new drugs from natural products has led to the exploration of this compound as a lead compound in drug development. Its ability to inhibit α-glucosidase positions it as a candidate for further research into antidiabetic medications . Additionally, the unique benzophenone scaffold of this compound is being investigated for potential applications in treating other metabolic disorders.

2.2. Research on Derivatives

The synthesis of derivatives such as dibromo- and tribromo-sulochrin has opened avenues for understanding structure-activity relationships (SAR) in drug design . These derivatives not only enhance the biological activity but also provide insights into optimizing pharmacological profiles.

3.1. Inhibition Studies

A study conducted by Dewi et al. (2018) highlighted the inhibitory effects of this compound on α-glucosidase using spectrometric methods to measure enzyme activity across various concentrations . This research underlines the compound's potential role in managing diabetes through dietary intervention or pharmaceutical development.

3.2. Antimicrobial Efficacy

Research published in Nature demonstrated that this compound derivatives were effective against biofilms formed by Candida species, suggesting applications in treating fungal infections that are resistant to conventional therapies .

Mecanismo De Acción

El principal mecanismo de acción de sulochrin implica su papel como inhibidor de la enzima colesterol esterasa. Esta actividad interfiere con el metabolismo de los lípidos a nivel molecular . Además, this compound inhibe la formación de tubos inducida por el factor de crecimiento endotelial vascular de las células endoteliales del cordón umbilical humano, contribuyendo a sus propiedades antiangiogénicas .

Comparación Con Compuestos Similares

Sulochrin Dimers (Polluxochrin, Dioschrin, Castochrin)

- Structure : Sulfur-containing dimers linked via thioether bonds. Polluxochrin (1) and dioschrin (2) are dimers of this compound, while castochrin (3) is a cyclized derivative formed under aqueous conditions .

- Bioactivity :

- Distinct Features: Unlike monomeric this compound, these dimers exhibit enhanced antimicrobial properties due to sulfur bridges, which stabilize molecular interactions with microbial membranes .

Geodin and Dihydrogeodin

Bisdechlorogeodin

- Structure : A dechlorinated derivative of geodin, synthesized stereospecifically via this compound oxidase enzymes from Penicillium frequentans (+ form) and Oospora sulphurea-ochracea (− form) .

- Enzymatic Specificity : The enzymes are copper-dependent glycoproteins (e.g., 157 kDa for Penicillium enzyme) with distinct stereochemical outcomes .

Guignasulfide

Iodinated this compound (this compound-125I)

- Structure : Radiolabeled derivative (C₁₇H₁₅O₇I; molecular weight: 457.9940 g/mol) synthesized for binding assays .

- Application : Used to study α-glucosidase inhibition kinetics (Bmax = 9.302 nM), confirming this compound’s high affinity for enzyme targets .

Structural and Functional Comparison Table

| Compound | Structure | Key Modifications | Bioactivity | Source Fungus |

|---|---|---|---|---|

| This compound | Benzophenone core | – | α-glucosidase inhibition, antiviral | Aspergillus terreus |

| Polluxochrin | Thioether-linked dimer | Sulfur bridge, methoxy groups | Antimicrobial, weak cytotoxicity | Alternaria sp. |

| Geodin | Chlorinated benzophenone | Two chlorine atoms | Glucose uptake stimulation | Aspergillus nidulans |

| Bisdechlorogeodin | Dechlorinated geodin | Stereospecific oxidation | N/A (biosynthetic intermediate) | Penicillium spp. |

| This compound-125I | Iodinated derivative | Iodine substitution at C-3 | Radioligand for binding assays | Synthetic |

Key Research Findings

Biosynthetic Flexibility : this compound’s role as a substrate for halogenases (e.g., GedL) highlights its versatility in producing chlorinated derivatives like geodin .

Antimicrobial vs. Metabolic Activities : While this compound dimers target microbial membranes, geodin and its derivatives influence eukaryotic glucose metabolism .

Industrial Relevance : Crude glycerol enhances this compound production (14.79 mg/L) in Aspergillus terreus, unlike geodin, which is inhibited by contaminants .

Actividad Biológica

Sulochrin, a secondary metabolite primarily derived from the fungus Aspergillus terreus, has garnered attention for its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Enzymatic Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study assessing the inhibitory effects of this compound and its brominated derivatives, the following results were observed:

| Compound | IC50 (µM) against Yeast α-Glucosidase | IC50 (µM) against Mammalian α-Glucosidase |

|---|---|---|

| This compound | 133.79 | 144.59 |

| Dibromo-Sulochrin | 122.65 | 155.54 |

| Tribromo-Sulochrin | 49.08 | 162.30 |

| Acarbose | 67.93 | - |

| Quercetin | 108.39 | - |

The study indicated that this compound exhibited a non-competitive inhibition mechanism against yeast α-glucosidase and an uncompetitive mechanism against mammalian α-glucosidase. The bromination of this compound enhanced its inhibitory activity against yeast α-glucosidase but reduced it against mammalian α-glucosidase .

2. Antiviral Activity

Research has also highlighted the antiviral properties of methylthis compound, a derivative of this compound. In vitro studies demonstrated that methylthis compound inhibited the production of hepatitis C virus (HCV) in Huh-7.5.1 cells and suppressed interleukin-6 production, indicating its potential as an antiviral agent . This suggests that this compound derivatives could be explored further for their therapeutic potential in viral infections.

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxicity against various cancer cell lines. A study utilizing the MTT assay revealed that this compound exhibited cytotoxic activity against L5178Y mouse lymphoma cells, demonstrating its potential as an anticancer agent . The cytotoxic effects may be attributed to its ability to interfere with cellular metabolic processes.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound and its brominated derivatives provide insights into how modifications can enhance biological activity. The introduction of bromine atoms significantly altered the inhibitory properties of this compound against α-glucosidase enzymes, suggesting that specific structural features are crucial for its bioactivity .

5. Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study 1 : In a study focused on diabetes management, this compound's ability to inhibit α-glucosidase was highlighted as a promising approach to controlling postprandial glucose levels.

- Case Study 2 : Research on methylthis compound's antiviral properties provided evidence supporting its use in developing treatments for viral hepatitis, showcasing its relevance in infectious disease management.

Q & A

Q. Methodological Answer :

- UHPLC-HRMS (Ultra-High Performance Liquid Chromatography–High-Resolution Mass Spectrometry) is the gold standard for this compound detection. Key parameters include:

- ESI (Electrospray Ionization) in negative mode for optimal ionization .

- Exact mass tracking : m/z 331.0812 for this compound and m/z 396.9876 for geodin (a downstream metabolite) .

- Isotopic pattern validation : Critical for distinguishing chlorinated derivatives (e.g., monochlor-sulochrin) using chlorine’s isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) .

- Photodiode Array (PDA) detectors complement mass spectrometry by providing UV spectra (e.g., absorbance at 254 nm and 280 nm) to confirm phenolic structures .

Advanced: How can contradictory results in this compound biosynthesis pathways be resolved experimentally?

Case Study :

In Aspergillus nidulans, deletion of gedL (putative halogenase) abolished geodin production but led to this compound accumulation. Reintroducing gedL with corrected N-terminal sequencing (including the MSIP/MSVP motif) restored geodin synthesis, confirming its role .

Methodological Steps :

Genetic complementation : Use ectopic integration (e.g., IS2/IS3 sites) to validate gene function while avoiding positional effects .

BLAST alignment : Compare gene models against conserved domains (e.g., GenBank) to identify missing motifs or misannotations .

Metabolite profiling : Track intermediates (e.g., this compound, monochlor-sulochrin) via UHPLC-HRMS to map halogenation steps .

Basic: What experimental controls are essential when studying this compound yield variations across fungal strains?

Q. Critical Controls :

- Negative controls : Use gene deletion strains (e.g., gedR or gedC knockouts) to confirm this compound’s absence/presence in biosynthetic pathways .

- Culture conditions : Standardize media (e.g., malt extract agar), temperature (25–30°C), and incubation time (5–7 days) to minimize batch variability .

- Internal standards : Spike samples with deuterated analogs (if available) to correct for extraction efficiency .

Advanced: How should researchers address discrepancies in this compound’s reported bioactivity across studies?

Q. Analytical Framework :

Contextualize bioassays : Compare assay conditions (e.g., cell lines, this compound concentrations, exposure times). For example:

- Antioxidant activity may vary between DPPH (cell-free) vs. cellular ROS assays .

Purity validation : Confirm this compound purity (>95%) via NMR or HPLC-UV to rule out co-eluting metabolites (e.g., asterric acid) .

Mechanistic studies : Use transcriptomics (RNA-seq) or proteomics to identify this compound’s molecular targets, reducing reliance on indirect phenotypic assays .

Basic: What statistical approaches are suitable for analyzing this compound production data in replicated experiments?

Q. Recommendations :

- ANOVA with post-hoc tests : Compare yields across ≥3 biological replicates. Report mean ± SD (e.g., 1.2–1.8 mg/plate in ged+gedL strains) .

- Outlier detection : Apply Grubbs’ test to exclude technical anomalies (e.g., contamination).

- Power analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., ≥20% yield difference) .

Advanced: What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?

Q. Key Considerations :

- Promoter selection : Use constitutive promoters (e.g., PgpdA) for stable expression in Aspergillus spp. .

- Codon optimization : Adjust GC content and codon bias for hosts like Saccharomyces cerevisiae.

- Co-expression partners : Include regulatory genes (e.g., gedR) to activate silent clusters .

Basic: How can researchers confirm this compound’s structural identity without a commercial standard?

Q. Validation Protocol :

HRMS fragmentation : Match major fragments (e.g., m/z 313.07 [M-H-H₂O]⁻) to published patterns .

NMR (1H/13C) : Compare chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with literature .

Retention time alignment : Cross-reference with known metabolites in shared pathways (e.g., geodin) .

Advanced: How to design a time-course experiment tracking this compound dynamics during fungal fermentation?

Q. Experimental Design :

- Sampling intervals : Collect mycelia/extracellular media every 12–24 hours for 10 days .

- Quenching metabolism : Flash-freeze samples in liquid N₂ to halt enzymatic activity.

- Data modeling : Use kinetic models (e.g., Monod equation) to correlate this compound production with growth phases .

Basic: What databases or tools are recommended for annotating this compound-related metabolites?

Q. Resources :

- GNPS (Global Natural Products Social Molecular Networking) : For mass spectral networking .

- AntiMarin/StreptomeDB : Annotate antimicrobial derivatives .

- In-house libraries : Curate HRMS/NMR data from authenticated standards .

Advanced: How to address ethical and reproducibility concerns in this compound research?

Q. Best Practices :

- Deposit datasets : Share raw HRMS/NMR files in repositories like MetaboLights or Figshare .

- Strain authentication : Use ITS sequencing for fungal strains and cite culture collection IDs (e.g., ATCC 20542) .

- Adhere to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.